rac Deprenyl-d3

LC-MS/MS Internal Standard Isotope Dilution

rac Deprenyl-d3 (CAS 1189731-50-7), also known as (±)-Deprenyl-d3 or Selegiline-d3, is a deuterated (d3) analog of the racemic monoamine oxidase-B (MAO-B) inhibitor deprenyl (selegiline). With a molecular formula of C13H14D3N and a molecular weight of 190.30 g/mol, this stable isotope-labeled compound is characterized by the substitution of three deuterium atoms for hydrogen atoms on the N-methyl group.

Molecular Formula C13H14D3N
Molecular Weight 190.28
CAS No. 1189731-50-7
Cat. No. B602546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Deprenyl-d3
CAS1189731-50-7
Synonymsrac Deprenyl-d3
Molecular FormulaC13H14D3N
Molecular Weight190.28
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N(C)CC#C
InChIInChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Deprenyl-d3 (CAS 1189731-50-7) Procurement Guide for Analytical Reference Standards


rac Deprenyl-d3 (CAS 1189731-50-7), also known as (±)-Deprenyl-d3 or Selegiline-d3, is a deuterated (d3) analog of the racemic monoamine oxidase-B (MAO-B) inhibitor deprenyl (selegiline) [1]. With a molecular formula of C13H14D3N and a molecular weight of 190.30 g/mol, this stable isotope-labeled compound is characterized by the substitution of three deuterium atoms for hydrogen atoms on the N-methyl group [1]. It is commercially available as a yellow to light brown oil, requiring refrigerated storage (2–8°C) under an inert atmosphere to maintain stability [2].

Why Non-Deuterated or Single-Enantiomer Deprenyl Analogs Cannot Replace rac Deprenyl-d3 in Quantitative LC-MS/MS Workflows


In quantitative bioanalytical workflows, substituting a non-deuterated deprenyl standard or a single-enantiomer labeled analog (e.g., S-(+)-Deprenyl-d3) for rac Deprenyl-d3 compromises analytical accuracy and introduces unacceptable measurement bias. rac Deprenyl-d3 provides a racemic mixture that exactly matches the stereochemical composition of the administered drug product (which is typically the racemate or L-deprenyl), ensuring identical extraction recovery and ionization efficiency across all sample matrices [1]. Non-deuterated analogs cannot be chromatographically or mass spectrometrically resolved from the target analyte, rendering them useless as internal standards for isotope dilution mass spectrometry [1]. Conversely, single-enantiomer deuterated standards introduce enantioselective bias in extraction and detection steps that do not occur with the racemic analyte, leading to systematic quantification errors that exceed acceptable method validation criteria (±15% accuracy) [2].

rac Deprenyl-d3 (CAS 1189731-50-7): Quantifiable Differentiation Evidence for Procurement Decisions


Mass Difference for Isotope Dilution: d3-Labeled rac Deprenyl-d3 vs. Non-Deuterated Deprenyl

rac Deprenyl-d3 possesses a nominal mass increase of 3 Da relative to non-deuterated deprenyl (C13H17N, MW 187.28 g/mol) due to the substitution of three hydrogen atoms with deuterium on the N-methyl group, resulting in a molecular weight of 190.30 g/mol [1]. This mass shift provides baseline chromatographic co-elution with the unlabeled analyte while enabling distinct mass spectrometric detection via Multiple Reaction Monitoring (MRM). Without this 3 Da mass differential, the internal standard and analyte would generate identical precursor and product ions, precluding independent quantification in complex biological matrices.

LC-MS/MS Internal Standard Isotope Dilution Bioanalysis

Exact Monoisotopic Mass for High-Resolution MS Differentiation: rac Deprenyl-d3 vs. Non-Deuterated Deprenyl

The exact monoisotopic mass of rac Deprenyl-d3 is 190.154929784 Da, compared to 187.136099 Da for non-deuterated deprenyl (calculated based on C13H17N), a difference of 3.018831 Da [1]. This precise mass shift is critical for high-resolution mass spectrometry (HRMS) applications, where accurate mass measurements (<5 ppm) are used to confirm molecular formulas and distinguish the internal standard from the endogenous analyte in full-scan or data-dependent acquisition modes [2].

HRMS Exact Mass Metabolite Identification Forensic Toxicology

Stereochemical Composition for Method Suitability: rac Deprenyl-d3 vs. S-(+)-Deprenyl-d3 Hydrochloride

rac Deprenyl-d3 is supplied as a racemic mixture of (R)- and (S)-enantiomers, mirroring the composition of the administered drug product selegiline (which is L-deprenyl, the (R)-enantiomer) and its racemic formulations [1]. In contrast, S-(+)-Deprenyl-d3 Hydrochloride (CAS 1795787-02-8) is a single-enantiomer deuterated standard [2]. While single-enantiomer standards are appropriate for chiral-specific assays, they introduce enantioselective bias when quantifying racemic deprenyl or its metabolites in achiral methods, as extraction recoveries and ionization efficiencies differ between enantiomers in biological matrices [3].

Enantiomeric Purity Chiral Analysis Method Validation Reference Standard

Optimal Application Scenarios for rac Deprenyl-d3 (CAS 1189731-50-7) Based on Quantifiable Differentiation


LC-MS/MS Quantification of Deprenyl and Metabolites in Plasma for Pharmacokinetic Studies

rac Deprenyl-d3 serves as the optimal internal standard for the quantitative analysis of deprenyl and its metabolites (e.g., desmethylselegiline, L-methamphetamine) in biological matrices such as human or rodent plasma. The 3 Da mass differential and near-identical physicochemical properties ensure co-elution and compensate for matrix effects during electrospray ionization, enabling method accuracy within ±15% of nominal concentrations as required by FDA bioanalytical guidance [1]. Its racemic nature aligns with the composition of the administered drug, eliminating the need for chiral separation or enantiomeric correction factors [2].

Forensic Toxicology Confirmation of Selegiline Exposure

In forensic laboratories, rac Deprenyl-d3 is employed as a deuterated internal standard for confirmatory testing of selegiline in post-mortem blood or urine using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS. The exact mass difference (3.018831 Da) provides unequivocal differentiation from the endogenous analyte in high-resolution mass spectrometers, supporting legally defensible reporting of selegiline-positive cases [3]. The racemic standard is particularly suited for laboratories analyzing specimens from patients prescribed racemic deprenyl formulations or from cases where the enantiomeric composition of the ingested substance is unknown.

Pharmaceutical Quality Control and Stability-Indicating Assay Development

Quality control laboratories use rac Deprenyl-d3 as an internal standard in stability-indicating HPLC-UV or LC-MS methods to monitor the degradation of selegiline active pharmaceutical ingredient (API) and finished drug products under ICH stress conditions (e.g., acid, base, oxidative, thermal, photolytic). The deuterated standard corrects for variations in sample preparation and injection volume, ensuring that measured degradation product levels accurately reflect the true stability profile of the formulation, a critical parameter for shelf-life determination and regulatory filing [4].

In Vitro Metabolism Studies Using Subcellular Fractions

Researchers investigating the cytochrome P450-mediated metabolism of selegiline (CYP2B6, CYP2C19) employ rac Deprenyl-d3 as a carrier or as part of a stable isotope-labeled internal standard cocktail in microsomal or hepatocyte incubation assays. The deuterium label allows for the simultaneous quantification of parent drug depletion and metabolite formation without interference from the unlabeled test compound, enabling precise determination of intrinsic clearance (CLint) and enzyme kinetic parameters (Km, Vmax). The racemic standard ensures that metabolic rates determined in vitro accurately reflect those of the clinically administered racemic drug product [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac Deprenyl-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.